Melanocyte protein pmel 17(130-138)(human)

Melanoma Immunopeptidomics Antigen Presentation

Melanocyte protein PMEL 17 (130-138) (human), corresponding to gp100(154-162) (sequence KTWGQYWQV), is a naturally processed, HLA-A*02:01-restricted, 9-amino-acid peptide epitope derived from the melanocyte differentiation antigen gp100/PMEL17. It is one of three immunodominant gp100 epitopes—alongside G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—recognized by tumor-infiltrating lymphocytes (TIL) in melanoma patients.

Molecular Formula C58H78N14O14
Molecular Weight 1195.3 g/mol
CAS No. 162558-08-9
Cat. No. B174245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanocyte protein pmel 17(130-138)(human)
CAS162558-08-9
Molecular FormulaC58H78N14O14
Molecular Weight1195.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)/t31-,38+,41+,42+,43+,44+,45+,49+,50+/m1/s1
InChIKeyAYARWZFGXHSQNT-IZVYDTQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melanocyte Protein PMEL 17 (130-138) (Human) [162558-08-9]: A Core Gp100 Epitope for HLA-A2-Restricted Melanoma Research


Melanocyte protein PMEL 17 (130-138) (human), corresponding to gp100(154-162) (sequence KTWGQYWQV), is a naturally processed, HLA-A*02:01-restricted, 9-amino-acid peptide epitope derived from the melanocyte differentiation antigen gp100/PMEL17 [1]. It is one of three immunodominant gp100 epitopes—alongside G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—recognized by tumor-infiltrating lymphocytes (TIL) in melanoma patients [2]. This epitope is the most abundant gp100 peptide presented on the surface of HLA-A2+ melanoma cells [3], making it a critical reagent for T-cell immunomonitoring, TCR engineering, and peptide-based vaccine studies.

Why Substituting Gp100(154-162) (KTWGQYWQV) with Other Gp100 Epitopes or Modified Analogs Compromises Experimental Integrity


The three native gp100 epitopes (G9-154, G9-209, G9-280) are not interchangeable. They differ fundamentally in HLA-A*02:01 binding affinity, cell-surface abundance, and the T-cell receptor (TCR) repertoires they recruit [1]. Anchor-modified analogs (e.g., gp100(209-2M)) bind HLA-A2 with approximately 9-fold higher affinity and exhibit a 7-fold slower dissociation rate than their native counterparts, altering T-cell avidity and fine specificity [2]. Even among native epitopes, G9-154 is the dominant naturally processed and presented species, whereas G9-209 and G9-280 are presented at lower levels [3]. In multi-peptide vaccine contexts, competition for MHC binding can mask less abundant epitopes, but G9-154-specific CTL recognition is uniquely maintained even when co-pulsed with peptides of comparable or higher affinity [4]. Substituting G9-154 with another gp100 epitope therefore risks under-detection of clinically relevant T-cell responses and compromises the biological validity of immune monitoring and vaccine formulation studies.

Quantitative Differentiation of Gp100(154-162) (KTWGQYWQV) Versus Analogous Epitopes


Cell-Surface Abundance: G9-154 is the Dominant Naturally Processed Gp100 Epitope on Melanoma Cells

Mass-spectrometric analysis of HLA-A*0201-associated peptides eluted from melanoma cell lines identified gp100(154-162) (KTWGQYWQV) as the dominant gp100-derived epitope, yielding a higher peptide copy number per cell than gp100(209-217) and gp100(280-288) [1]. This abundance directly influences the density of peptide-MHC complexes available for T-cell engagement [1].

Melanoma Immunopeptidomics Antigen Presentation

CTL Recognition Resilience: G9-154-specific Lysis is Maintained Despite Competition from Higher-Affinity Peptides

In a multi-peptide competition assay, CTL clones specific for gp100(154-162) (KTWGQYWQV) were able to lyse target cells that were co-pulsed with equimolar concentrations of peptides possessing comparable or higher HLA-A*0201 binding affinity [1]. Notably, recognition was maintained even when the competing higher-affinity peptide was present at concentrations several orders of magnitude greater than G9-154 [1].

Cancer Vaccine Immunodominance MHC Competition

TCR-Like Antibody Specificity: G2D12 Monoclonal Antibody Discriminates G9-154/HLA-A2 from Other Gp100 Epitope Complexes

The G2D12 TCR-like monoclonal antibody exhibits high-affinity binding to the HLA-A2/G9-154 (KTWGQYWQV) complex but shows no detectable binding to HLA-A2 complexes presenting gp100-derived peptides G9-209, G9-280, or an irrelevant MUC1 peptide [1]. This epitope-specific recognition enables precise detection of the G9-154 epitope on tumor cells without cross-reactivity to other gp100 epitopes [1].

Cancer Immunotherapy TCR-mimic Antibody Epitope Specificity

Differential CTL Induction Efficiency: Native G9-154 Elicits Detectable Anti-Tumor Responses Without Requiring Anchor Modification

In a clinical immunization study, HLA-A2+ melanoma patients immunized with the native G9-154 peptide (KTWGQYWQV) in Incomplete Freund's Adjuvant generated measurable anti-gp100 T-cell responses detectable by in vitro sensitization [1]. In contrast, immunization with the native G9-209 peptide required in vitro restimulation with the anchor-modified G9-209/2M peptide to consistently detect specific anti-peptide lymphocytes (7/7 post-immune PBMCs with modified peptide vs. only 3/7 with native) [1].

CTL Induction Peptide Vaccine Immunogenicity

Predicted MHC Binding Affinity and Structural Stability: G9-154 Exhibits Strong Binding Without Anchor-Modification

The gp100(154-162) peptide (KTWGQYWQV) is described as binding HLA-A*02:01 with 'relative high affinity' [1]. A structurally related native epitope, gp100(209-217), was shown to have a fast dissociation rate from HLA-A*0201, correlating with its poor immunogenicity, while the anchor-modified gp100(209-2M) had a 7-fold slower dissociation rate [2]. G9-154 contains canonical anchor residues for HLA-A*02:01 (Leucine-like at position 2, Valine at position 9) that are predicted to confer higher intrinsic stability than native G9-209 [1].

MHC Binding Prediction Computational Immunology Peptide-HLA Stability

High-Impact Application Scenarios for Melanocyte Protein PMEL 17 (130-138) (KTWGQYWQV) Based on Verified Differential Properties


Immunomonitoring of Melanoma Patient T-Cell Responses Where Epitope Abundance is Critical

G9-154 is the most abundant naturally processed gp100 epitope on melanoma cells [1]. This ensures maximum sensitivity when measuring the frequency and functionality of gp100-specific CD8+ T cells in patient PBMCs. Utilizing G9-154 tetramers or peptide-pulsed T2 cell stimulation in ELISpot or intracellular cytokine staining assays ensures that the epitope target density is not a limiting factor in detecting low-frequency T-cell responses.

Multi-Peptide Melanoma Vaccine Formulation Requiring Assessment of Epitope Competition

When formulating peptide vaccines containing multiple HLA-A2-restricted epitopes, inclusion of G9-154 is warranted due to its demonstrated resilience to competition for MHC binding [2]. This ensures that the G9-154 epitope is reliably presented even if the vaccine mixture contains peptides with higher HLA-A2 affinity, maximizing the breadth of the induced T-cell response.

TCR-Engineered T-Cell (TCR-T) Therapy Development Targeting Gp100+ Melanoma

The G9-154 epitope serves as the cognate antigen for several well-characterized TCRs used in adoptive cell therapy. The availability of epitope-specific detection reagents like the G2D12 TCR-like antibody [3] enables precise quantification of target antigen density on tumor biopsies, allowing for patient stratification and pharmacodynamic monitoring in TCR-T clinical trials.

Quality Control Reference Standard for HLA-A2 Peptide Binding and Stability Assays

Given its favorable anchor residue composition and 'relative high affinity' for HLA-A*02:01 [4], native G9-154 can serve as a well-characterized reference peptide to benchmark the binding and dissociation kinetics of novel or modified melanoma epitope candidates in surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) stability assays.

Quote Request

Request a Quote for Melanocyte protein pmel 17(130-138)(human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.